SHP2-IN-6 is classified as a small molecule inhibitor targeting the SHP2 enzyme, which is encoded by the PTPN11 gene. This enzyme plays a crucial role in the regulation of signal transduction pathways, particularly those involving the Ras/MAPK pathway, making it a significant target in oncology and immunology research.
The synthesis of SHP2-IN-6 involves multi-step organic synthesis techniques typically employed in medicinal chemistry. Although specific synthetic routes for SHP2-IN-6 may not be detailed in the available literature, similar compounds are often synthesized using:
The final product is usually characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
The molecular structure of SHP2-IN-6 can be analyzed using computational modeling and crystallography data when available. Typically, this compound would exhibit:
Key structural data includes:
SHP2-IN-6 primarily functions through competitive inhibition of SHP2 activity. The compound binds to the active site or allosteric sites of the enzyme, preventing substrate access. Key reaction details include:
The mechanism of action for SHP2-IN-6 involves:
Data supporting this mechanism includes experimental results showing decreased phosphorylation levels of SHP2 substrates in treated cells.
The physical properties of SHP2-IN-6 may include:
Chemical properties include:
SHP2-IN-6 has several potential applications in scientific research, including:
SHP2 inhibitors are classified based on their binding sites and mechanisms. Orthosteric inhibitors target the catalytic PTP domain, competing with phosphotyrosine substrates. However, this approach faces challenges due to the conserved, positively charged catalytic pocket across protein tyrosine phosphatases, resulting in low selectivity and poor pharmacokinetics. In contrast, allosteric inhibitors like SHP2-IN-6 hydrochloride bind a non-catalytic tunnel-shaped pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and PTP domains. This pocket is unique to SHP2 and stabilizes its autoinhibited conformation, preventing transition to the active state. Allosteric inhibition offers superior selectivity by exploiting structural features absent in other phosphatases such as SHP1 [4] [7] [8].
Table 1: Comparison of SHP2 Inhibition Mechanisms
Inhibition Type | Binding Site | Selectivity | Mechanism |
---|---|---|---|
Orthosteric | Catalytic PTP domain | Low | Blocks substrate access competitively |
Allosteric | N-SH2/C-SH2/PTP interface | High | Stabilizes autoinhibited conformation |
SHP2-IN-6 hydrochloride binds the allosteric site through hydrophobic interactions and hydrogen bonding. Key residues involved include Arg111 (N-SH2), Glu249 (PTP), and Ser459 (PTP). The inhibitor acts as a "molecular glue," bridging the N-SH2 and PTP domains to maintain the closed conformation. X-ray crystallography of SHP2-inhibitor complexes reveals that SHP2-IN-6 occupies a space near the C-SH2 domain, reducing conformational flexibility. Molecular dynamics simulations confirm that binding increases the energy barrier for transitioning to the open state by 8–10 kcal/mol, effectively locking SHP2 in an inactive form [4] [7] [9].
SHP2 exists in three primary states:
SHP2-IN-6 hydrochloride preferentially stabilizes the closed state by enhancing N-SH2/PTP interface interactions. Oncogenic mutations like E76K destabilize this interface, shifting the equilibrium toward the open state. However, SHP2-IN-6 binding to mutants like E76K can forcibly revert them to a closed conformation, though with 100-fold reduced affinity due to the higher energy barrier [4] [7] [9].
Table 2: Impact of SHP2-IN-6 on Conformational States
Conformational State | Catalytic Activity | Effect of SHP2-IN-6 |
---|---|---|
Closed | Low | Stabilized; basal activity suppressed |
Partially open | Moderate | Shifted toward closed state |
Open | High | Reverted to closed state (mutant-dependent) |
SHP2 is a critical node in receptor tyrosine kinase (RTK)-mediated RAS activation. It dephosphorytes inhibitory sites on adaptors like GAB1/2, enabling SOS recruitment to membranes and subsequent RAS-GTP loading. SHP2-IN-6 hydrochloride inhibits this process, reducing GTP-RAS levels by >70% in RTK-driven cancer cells. Consequently, phosphorylation of downstream effectors ERK and MEK decreases by 80–90%, as validated in KRAS-mutant non-small cell lung cancer (NSCLC) xenografts. This suppression synergizes with MEK inhibitors, delaying adaptive resistance by blocking RTK-driven pathway reactivation [8] [9] [10].
In interleukin-6 (IL-6)-induced JAK-STAT signaling, SHP2 enhances pathway robustness by dephosphorylating cytokine-independent STAT3 sites. Single-cell analyses show SHP2 increases mutual information transfer in IL-6 signaling by suppressing basal STAT3 phosphorylation, thereby widening the dynamic range of pathway activation. SHP2-IN-6 hydrochloride disrupts this by amplifying STAT3 heterogeneity in response to IL-6, reducing signaling fidelity. Additionally, SHP2 inhibition abrogates SHP2-dependent MAPK activation downstream of gp130, further dampening STAT3-mediated transcriptional responses [1] [2] [7].
SHP2 regulates crosstalk between multiple pathways:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7